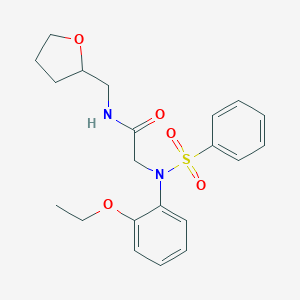![molecular formula C23H21N3O2S B298929 5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298929.png)
5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. This compound is also known as BMT-1 and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of BMT-1 is not fully understood. However, it has been suggested that BMT-1 may exert its anticancer effects by inducing apoptosis in cancer cells. BMT-1 may also inhibit the activity of enzymes involved in cell proliferation. The antimicrobial activity of BMT-1 may be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and physiological effects:
BMT-1 has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in cell proliferation, which may contribute to its anticancer properties. BMT-1 has also been found to scavenge free radicals, which may contribute to its antioxidant properties. In addition, BMT-1 has been found to have activity against various microorganisms, which may contribute to its antimicrobial properties.
Avantages Et Limitations Des Expériences En Laboratoire
BMT-1 has several advantages for lab experiments. It is relatively easy to synthesize and is available in good yields. BMT-1 has also been found to have low toxicity, making it suitable for use in cell culture experiments. However, BMT-1 has some limitations for lab experiments. It is not water-soluble, which may limit its use in aqueous-based experiments. In addition, BMT-1 has not been extensively studied in vivo, which may limit its potential applications.
Orientations Futures
There are several future directions for research on BMT-1. Further studies are needed to fully understand the mechanism of action of BMT-1. In addition, studies are needed to determine the efficacy of BMT-1 in vivo. Further studies are also needed to determine the potential applications of BMT-1 in various fields, such as medicine and agriculture. Finally, studies are needed to optimize the synthesis of BMT-1 and to develop new derivatives with improved properties.
Méthodes De Synthèse
The synthesis of BMT-1 involves the reaction of 1-benzyl-2-methyl-1H-indole-3-carboxaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The resulting product is then treated with thiosemicarbazide to yield BMT-1. This synthesis method has been optimized and has been found to be effective in producing BMT-1 in good yields.
Applications De Recherche Scientifique
BMT-1 has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells. BMT-1 has also been studied for its antimicrobial properties and has been found to have activity against various microorganisms. In addition, BMT-1 has been studied for its antioxidant properties and has been found to scavenge free radicals.
Propriétés
Nom du produit |
5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione |
|---|---|
Formule moléculaire |
C23H21N3O2S |
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
5-[(1-benzyl-2-methylindol-3-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C23H21N3O2S/c1-15-18(13-19-21(27)24(2)23(29)25(3)22(19)28)17-11-7-8-12-20(17)26(15)14-16-9-5-4-6-10-16/h4-13H,14H2,1-3H3 |
Clé InChI |
ZRDFSRMSIKMGTQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C=C4C(=O)N(C(=S)N(C4=O)C)C |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C=C4C(=O)N(C(=S)N(C4=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2,4-dimethyl(methylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B298846.png)
![N-(4-chloro-2-methylphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)methanesulfonamide](/img/structure/B298847.png)
![3-methoxy-N'-[4-(3-thietanyloxy)benzylidene]benzohydrazide](/img/structure/B298849.png)
![4-[(phenylsulfanyl)methyl]-N'-(2-pyridinylmethylene)benzohydrazide](/img/structure/B298850.png)

![N-(2-methoxyphenyl)-2-{4-[2-(3-pyridinylcarbonyl)carbohydrazonoyl]phenoxy}acetamide](/img/structure/B298853.png)
![N-(3-chloro-4-methoxyphenyl)-N-(2-{2-[(5-{4-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-4-methylbenzenesulfonamide](/img/structure/B298854.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B298858.png)
![ethyl (2Z)-5-(4-ethoxyphenyl)-2-[(5-morpholin-4-yl-2-furyl)methylene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298860.png)
![2-[2,6-dichloro-4-[(Z)-[6-ethoxycarbonyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B298861.png)
![(4-{(Z)-[6-(ethoxycarbonyl)-5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B298862.png)

![N-(2,6-dimethylphenyl)-4-[2-methyl-4-(methyloxy)phenyl]butanamide](/img/structure/B298866.png)
